4-Chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine
Overview
Description
4-Chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C15H11ClN2S and a molecular weight of 286.78 g/mol This compound is characterized by a thieno[2,3-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms
Scientific Research Applications
4-Chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Mechanism of Action
Action Environment
The action of 4-Chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine can be influenced by various environmental factors. For instance, the compound exhibits stability under normal temperature and humidity conditions . . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Biochemical Analysis
Cellular Effects
The effects of 4-Chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis and inhibit proliferation by disrupting the JAK-STAT signaling pathway. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in MCF7 breast cancer cells, treatment with this compound leads to upregulation of pro-apoptotic genes such as P53 and BAX, while downregulating anti-apoptotic genes like Bcl2 .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of JAK2 by binding to its ATP-binding site. This binding prevents the phosphorylation and activation of JAK2, thereby inhibiting the downstream signaling cascade. Additionally, the compound has been shown to modulate gene expression by influencing transcription factors and other regulatory proteins involved in cell cycle control and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its efficacy may decrease over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve oxidation, reduction, and conjugation processes that facilitate the compound’s excretion from the body. The metabolic flux and levels of metabolites are influenced by the compound’s interaction with enzymes such as cytochrome P450 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyclopropyl-5-phenylthiophene-3-carboxylic acid with phosphoryl chloride (POCl3) to form the corresponding acid chloride, which is then reacted with guanidine to yield the desired thieno[2,3-d]pyrimidine derivative . The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and amines in solvents like DMF or ethanol.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted thieno[2,3-d]pyrimidine derivatives, which can be further functionalized for specific applications .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine: Similar structure but with a methyl group instead of a cyclopropyl group.
4-Chloro-5-phenylthieno[2,3-d]pyrimidine: Lacks the cyclopropyl group, making it less sterically hindered.
Uniqueness
4-Chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2S/c16-13-12-11(9-4-2-1-3-5-9)8-19-15(12)18-14(17-13)10-6-7-10/h1-5,8,10H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFQJKDEJAHULN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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